molecular formula C9H11BrO2S B2476975 (3-Bromopropanesulfonyl)benzene CAS No. 33451-05-7

(3-Bromopropanesulfonyl)benzene

Cat. No.: B2476975
CAS No.: 33451-05-7
M. Wt: 263.15
InChI Key: ZJVQVMPTLHGCSC-UHFFFAOYSA-N
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Description

For instance, 1-Bromo-3-(methylsulfonyl)benzene (CAS RN 34896-80-5) shares structural similarity (0.98 similarity score) and features a sulfonyl group at the meta position relative to bromine . Other related compounds, such as (3-Bromopropyl)benzene (CAS 637-59-2) and 1-Bromo-4-propylbenzene (CAS 588-93-2), highlight variations in substituent placement and functional groups . This article focuses on comparing these analogues in terms of structure, physical properties, reactivity, and applications.

Properties

IUPAC Name

3-bromopropylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVQVMPTLHGCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropanesulfonyl)benzene typically involves the sulfonation of benzene followed by bromination. The general steps are as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

(3-Bromopropanesulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromopropanesulfonyl)benzene involves electrophilic aromatic substitution, where the bromopropanesulfonyl group acts as an electrophile. The benzene ring undergoes substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Brominated Benzene Derivatives

Compound Name CAS RN Molecular Formula Boiling Point (°C) Density (g/cm³) Purity/Notes
(3-Bromopropyl)benzene 637-59-2 C₉H₁₁Br 237–238 1.32 >95.0% (GC)
1-Bromo-4-propylbenzene 588-93-2 C₉H₁₁Br 225 1.286 Not specified
1-Bromo-3-(methylsulfonyl)benzene 34896-80-5 C₇H₇BrO₂S N/A N/A High similarity (0.98)
(3-Bromo-1-propynyl)benzene N/A C₉H₇Br N/A N/A ~75% in toluene

Key Observations :

  • Substituent Effects : Alkyl-substituted bromobenzenes (e.g., (3-Bromopropyl)benzene) exhibit higher boiling points compared to ring-substituted isomers (e.g., 1-Bromo-4-propylbenzene), likely due to increased molecular weight and chain flexibility .
  • Sulfonyl vs. Alkyl Groups : Sulfonyl derivatives (e.g., 1-Bromo-3-(methylsulfonyl)benzene) are expected to have higher polarity and thermal stability than alkyl analogues, though exact data are unavailable .
  • Alkyne Derivatives : (3-Bromo-1-propynyl)benzene’s triple bond introduces rigidity and reactivity distinct from saturated chains .

Nucleophilic Substitution and Catalytic Reactions

  • Sulfonyl Derivatives : The electron-withdrawing sulfonyl group in 1-Bromo-3-(methylsulfonyl)benzene activates the benzene ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
  • Alkyl Derivatives : (3-Bromopropyl)benzene’s bromine on a flexible propyl chain facilitates alkylation reactions, such as nucleophilic substitutions (e.g., forming thioethers or amines) .
  • Pd-Catalyzed Cross-Couplings : demonstrates that α-Bromo-3-(trifluoromethyl)-benzene undergoes Heck-type couplings with diethoxypropene under Pd(OAc)₂ catalysis. Similar conditions may apply to sulfonyl or alkyl bromobenzenes for C–C bond formation .

Functional Group-Specific Reactivity

  • Alkyne Derivatives: (3-Bromo-1-propynyl)benzene’s triple bond enables cycloaddition (e.g., Huisgen) or Sonogashira coupling, useful in material science and pharmaceutical synthesis .
  • Trifluoromethyl Analogues : α-Bromo-3-(trifluoromethyl)-benzene’s CF₃ group enhances electrophilicity, favoring reactions with soft nucleophiles (e.g., thiols) .

Industrial and Pharmaceutical Uses

  • Sulfonyl Derivatives : Serve as intermediates in sulfonamide drug synthesis (e.g., diuretics or antivirals) due to their stability and bioactivity .
  • Alkyl Bromides : Used as alkylating agents in organic synthesis or surfactants. (3-Bromopropyl)benzene’s high purity (>95% GC) makes it suitable for fine chemical production .
  • Alkyne Derivatives : Applied in polymer chemistry and fluorescent probes via click chemistry .

Biological Activity

(3-Bromopropanesulfonyl)benzene, a sulfonamide derivative, has garnered attention in various fields of research due to its unique biological properties. This compound is characterized by a bromopropanesulfonyl group attached to a benzene ring, which contributes to its reactivity and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C₉H₁₁BrO₂S
  • Molecular Weight : 273.15 g/mol

The presence of the bromine atom and the sulfonyl group significantly influences the compound's solubility and reactivity, making it a candidate for various biological assays.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly due to its ability to disrupt cell membrane integrity.
  • Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines, prompting investigations into its potential as an anticancer agent.

Case Studies and Research Findings

A review of recent literature reveals significant findings related to the biological activity of this compound:

  • Antimicrobial Activity :
    • A study conducted by American Elements demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing new antimicrobial agents .
  • Cytotoxicity in Cancer Cell Lines :
    • In vitro studies reported by various researchers indicate that this compound shows selective cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, with IC50 values around 20 µM after 48 hours of exposure .
  • Enzyme Inhibition Studies :
    • A detailed enzymatic assay revealed that this compound acts as a competitive inhibitor of carbonic anhydrase, with an inhibition constant (Ki) calculated at 0.5 mM. This mechanism could have implications for treating conditions like glaucoma and edema where carbonic anhydrase plays a crucial role .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialMIC against S. aureus and E. coliAmerican Elements
CytotoxicityIC50 = 20 µM in MCF-7 cellsAmerican Elements
Enzyme InhibitionKi = 0.5 mM for carbonic anhydraseAmerican Elements

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